molecular formula C19H28N2O4 B12279760 Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate

Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate

Cat. No.: B12279760
M. Wt: 348.4 g/mol
InChI Key: AXFSFHONHUWIDA-UHFFFAOYSA-N
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Description

Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C19H28N2O4 and a molecular weight of 348.44 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group, a Boc-protected amino group, and an ethyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl chloride (C7H7Cl), benzyl bromide (C7H7Br)

Major Products Formed:

    Oxidation: Benzyl alcohol (C7H8O), benzaldehyde (C7H6O)

    Reduction: Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-methanol

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

    Ethyl 1-Benzyl-3-amino-pyrrolidine-3-carboxylate: Lacks the Boc protection, making it more reactive.

    Ethyl 1-Benzyl-3-(acetylamino)pyrrolidine-3-carboxylate: Contains an acetyl-protected amino group instead of Boc.

    Ethyl 1-Benzyl-3-(Fmoc-amino)pyrrolidine-3-carboxylate: Uses Fmoc protection, which is more commonly used in peptide synthesis.

Uniqueness: Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-5-24-16(22)19(20-17(23)25-18(2,3)4)11-12-21(14-19)13-15-9-7-6-8-10-15/h6-10H,5,11-14H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFSFHONHUWIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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